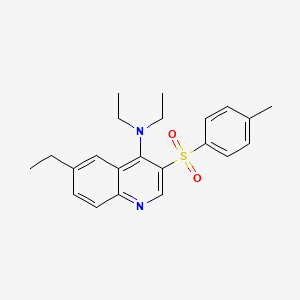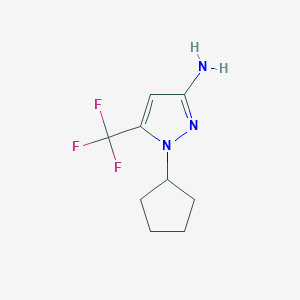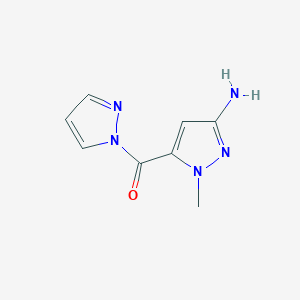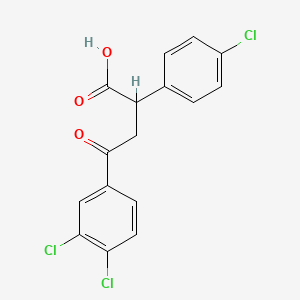
N,N,6-triethyl-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-triethyl-3-tosylquinolin-4-amine is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. This particular derivative exhibits various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of N,N,6-triethyl-3-tosylquinolin-4-amine involves chemical modifications of the quinoline nucleus. Researchers have explored different approaches to create new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. These efforts aim to improve therapeutic effects and minimize side effects .
Molecular Structure Analysis
The molecular structure of N,N,6-triethyl-3-tosylquinolin-4-amine comprises a quinoline core with three ethyl groups and a tosyl (p-toluenesulfonyl) group attached. The quinoline nucleus plays a crucial role in its biological activities, including inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity likely stems from the quinoline ring and the functional groups (ethyl and tosyl) attached. Investigating its reactivity with various reagents and conditions would provide valuable insights into its behavior .
Scientific Research Applications
Protective Group in Peptide Synthesis
The tosyl group within this compound can serve as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions by protecting functional groups such as amines and alcohols. The stability of the tosyl group under various conditions allows for its selective removal once the peptide chain is assembled .
Catalysis in Organic Synthesis
N,N,6-triethyl-3-tosylquinolin-4-amine may act as a catalyst in organic synthesis, particularly in C–C bond formation. Its structure, which includes a quinoline moiety, can facilitate electron transfer and stabilize transition states during reactions .
Dye Chemistry
Quinoline derivatives are known for their application in dye chemistry due to their vivid colors and ability to bind to fabrics. This compound could be involved in the synthesis of dyes, especially those requiring light stability and specific color properties .
Pharmaceutical Research
Quinoline and its derivatives have significant medicinal importance. They are present in various therapeutic agents and have shown a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. N,N,6-triethyl-3-tosylquinolin-4-amine could be a precursor or an intermediate in the synthesis of pharmacologically active quinoline derivatives .
Material Science
In material science, this compound could be used in the development of new materials with specific electronic or photonic properties. The quinoline core can be a building block for organic semiconductors or components in light-emitting diodes (LEDs) .
Enzyme Activity Assays
The tosyl group is often used in the design of substrates for enzyme activity assays. It can modify substrates to make them more or less reactive, depending on the needs of the assay. This compound could be used to study enzyme kinetics and inhibition .
Polymer and Peptide Synthesis
The stability and reactivity of the tosyl group make it suitable for use in polymer and peptide synthesis. It can act as a linker or a spacer, allowing for the creation of complex polymers or peptides with desired properties .
Photochemical Reactions
Due to the presence of the quinoline ring, this compound may be involved in photochemical reactions. It could be used to study the effects of light on chemical reactions or in the development of photoactive materials .
Mechanism of Action
The mechanism of action for N,N,6-triethyl-3-tosylquinolin-4-amine involves interactions with cellular targets. For instance, its inhibition of DNA synthesis disrupts bacterial replication, leading to rapid bacterial death. Further studies are needed to elucidate its precise molecular targets and pathways .
properties
IUPAC Name |
N,N,6-triethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-5-17-10-13-20-19(14-17)22(24(6-2)7-3)21(15-23-20)27(25,26)18-11-8-16(4)9-12-18/h8-15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOGQZYTXAUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-triethyl-3-tosylquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)
![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)
![4-[(1-Methyl-3-nitropyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)
![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)


![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)

